4-Chloro-5,6-dimethylpyrimidine
Overview
Description
4-Chloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4 and two methyl groups at positions 5 and 6 on the pyrimidine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave irradiation has been reported to yield this compound . This method demonstrates the efficacy of microwave-assisted synthesis in reducing reaction times and improving yields compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline derivatives, thiols, or alkoxides are commonly used.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with aniline derivatives can yield 2-anilinopyrimidines, which have potential bioactivity .
Scientific Research Applications
4-Chloro-5,6-dimethylpyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethylpyrimidine depends on its specific application and the target molecule
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
4-Chloro-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:
2-Chloro-4,6-dimethylpyrimidine: This compound has a chlorine atom at position 2 instead of position 4, leading to different reactivity and applications.
4,6-Dichloropyrimidine:
5,6-Dimethylpyrimidine: Lacking the chlorine atom, this compound exhibits different reactivity and is used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-chloro-5,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRSZADMKJVGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503975 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67434-65-5 | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-5,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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